Darifenacin impurities refer to any unintended chemical substances present in Darifenacin, a selective M3 muscarinic acetylcholine receptor antagonist. These impurities arise during the manufacturing process of the drug substance. They can be classified as organic impurities, inorganic impurities, or residual solvents.
Darifenacin impurity refers to the various unwanted chemical by-products that can arise during the synthesis of darifenacin hydrobromide, a potent muscarinic M3 receptor antagonist used primarily for treating overactive bladder syndrome. The identification and characterization of these impurities are crucial for ensuring the safety, efficacy, and regulatory compliance of pharmaceutical products containing darifenacin.
Darifenacin hydrobromide is synthesized through several chemical processes that involve multiple reaction steps, including alkylation and crystallization. During these processes, impurities can form due to side reactions or degradation under specific conditions. The primary sources of these impurities include the raw materials used in synthesis, reaction conditions (e.g., temperature, pH), and storage conditions.
The impurities associated with darifenacin can be classified based on their structural characteristics and formation mechanisms. Common types include:
The synthesis of darifenacin hydrobromide involves several key steps:
The synthesis typically employs solvents such as toluene or cyclohexane for extraction, followed by treatment with hydrobromic acid to yield darifenacin hydrobromide. The reaction times and temperatures are carefully controlled to optimize yield and minimize impurity formation .
Darifenacin has a complex molecular structure characterized by multiple functional groups that contribute to its pharmacological activity. The chemical structure includes a diphenylmethyl moiety and a pyrrolidine ring, which are essential for its interaction with muscarinic receptors.
The molecular formula for darifenacin is , with a molecular weight of approximately 428.37 g/mol. Structural elucidation of impurities often involves techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry, confirming their identities based on molecular ion peaks .
Darifenacin can undergo various chemical reactions leading to impurity formation:
Forced degradation studies are critical for understanding how darifenacin behaves under stress conditions. These studies help identify potential degradation pathways and establish stability-indicating methods for quality control .
Darifenacin exerts its therapeutic effects by selectively antagonizing muscarinic M3 receptors in the bladder, leading to reduced detrusor muscle contractions and increased bladder capacity. This mechanism is crucial for alleviating symptoms associated with overactive bladder syndrome.
The binding affinity of darifenacin for muscarinic receptors is significantly higher compared to other receptor subtypes, contributing to its selectivity and efficacy in clinical settings .
Darifenacin impurity analysis plays a vital role in pharmaceutical development and quality assurance. Understanding these impurities helps in:
Darifenacin is an M3-selective muscarinic receptor antagonist used clinically for overactive bladder (OAB) treatment. Its pharmacological efficacy stems from its high selectivity (59-fold) for M3 receptors over other subtypes, minimizing adverse effects like cognitive impairment or cardiovascular disturbances [1] [7]. Impurity profiling is critical because even trace-level contaminants can alter receptor binding affinity, potentially compromising therapeutic efficacy or safety. For instance, oxidative degradants like Imp-C (2-{1-[2-(2,3-dihydrobenzofuran-5-yl)-ethyl]-1-oxy-pyrrolidin-3-yl}-2,2-diphenylacetamide) exhibit structural similarity to darifenacin, raising concerns about competitive receptor antagonism [3] [5]. Impurities typically form during synthesis or storage, such as:
Table 1: Key Darifenacin Impurities and Properties
Designation | Chemical Name | CAS No. | Molecular Formula | Origin |
---|---|---|---|---|
Imp-A | 2-{1-[2-(2,3-Dihydrobenzofuran-5-yl)-2-oxo-ethyl]-pyrrolidin-3-yl}-2,2-diphenylacetamide | 1048979-16-3 | C₂₈H₂₉NO₃ | Oxidative degradation |
Imp-B | 2-[1-(2-Benzofuran-5-yl-ethyl)-pyrrolidin-3-yl]-2,2-diphenylacetamide | Not specified | C₂₈H₂₈N₂O₂ | Synthesis intermediate |
Imp-D | 2-{1-[2-(7-Bromo-2,3-dihydrobenzofuran-5-yl)-ethyl]-pyrrolidin-3-yl}-2,2-diphenylacetamide | 1391080-43-5 | C₂₈H₂₉BrN₂O₂ | Halogenation during synthesis |
International regulatory frameworks mandate strict control of impurities in darifenacin hydrobromide. The ICH Q3A(R2) guideline stipulates identification thresholds of 0.1% for impurities in APIs, requiring structural characterization and toxicological assessment for levels exceeding this limit [4] [9]. Key regulatory expectations include:
Low Abundance and Structural Complexity
Darifenacin impurities exist at trace levels (ppm–ppb), necessitating highly sensitive instruments like LC-MS/MS. Structural elucidation of Imp-B (C₂₈H₂₈N₂O₂) required MSⁿ fragmentation and NMR spectroscopy due to its isobaric relationship with other pyrrolidine derivatives [3] [5].
Coelution and Matrix Effects
Reverse-phase HPLC methods often fail to separate polar impurities (e.g., hydrolytic degradant Imp-1) from darifenacin’s peak. A validated UPLC method overcame this using:
Table 2: UPLC Performance for Resolving Critical Impurity Pairs
Impurity Pair | Resolution Factor | Retention Time Difference (min) | Method Robustness (RSD%) |
---|---|---|---|
Imp-1/Darifenacin | >2.0 | 1.8 | ≤1.5% |
Imp-4/Imp-6 | >1.8 | 0.9 | ≤2.0% |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1